

# Spectroscopic Data of 4-(Bromomethyl)-2-methoxypyridine: A Technical Guide

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## Compound of Interest

Compound Name: 4-(Bromomethyl)-2-methoxypyridine

Cat. No.: B176453

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-(bromomethyl)-2-methoxypyridine**, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of published experimental spectra for this specific compound, this guide combines predicted data, analysis of closely related analogs, and established spectroscopic principles to offer a robust analytical profile. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented.

## Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **4-(bromomethyl)-2-methoxypyridine**.

### Table 1: Predicted $^1\text{H}$ NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Notes
~8.2-8.3	d	1H	H-6	Expected to be the most downfield pyridine proton due to proximity to the nitrogen atom.
~7.0-7.2	d	1H	H-5	
~6.8-7.0	s	1H	H-3	
~4.5	s	2H	-CH <sub>2</sub> Br	The chemical shift for benzylic bromides typically falls in the $\delta$ 4.4-4.7 ppm range. <a href="#">[1]</a>
~3.9	s	3H	-OCH <sub>3</sub>	

Solvent: CDCl<sub>3</sub>, Reference: TMS ( $\delta$  0.00 ppm)

## Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment	Notes
~164	C-2	Carbon bearing the methoxy group.
~149	C-6	
~140	C-4	Carbon bearing the bromomethyl group.
~122	C-5	
~110	C-3	
~53	-OCH <sub>3</sub>	
~32	-CH <sub>2</sub> Br	

Solvent: CDCl<sub>3</sub>, Reference: TMS ( $\delta$  0.00 ppm)

**Table 3: Predicted Key IR Absorption Bands**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Functional Group
3100-3000	Medium	C-H stretch	Aromatic (Pyridine)
2950-2850	Medium	C-H stretch	Aliphatic (-CH <sub>2</sub> - and -CH <sub>3</sub> )
1600-1585, 1500-1400	Medium-Strong	C=C and C=N stretching	Aromatic Ring (Pyridine)[2]
1250-1000	Strong	C-O stretch	Aryl Ether
690-515	Medium-Strong	C-Br stretch	Alkyl Halide[3]

**Table 4: Predicted Mass Spectrometry Data (Electron Ionization)**

m/z	Interpretation	Notes
201/203	$[M]^+$	Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio).
122	$[M - Br]^+$	Loss of a bromine radical, a common fragmentation for alkyl bromides.[4][5] This would likely be a prominent peak.
92	$[M - Br - CH_2O]^+$	Subsequent loss of formaldehyde from the $[M - Br]^+$ fragment.

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that should be adapted based on the specific instrumentation available.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- Weigh approximately 5-10 mg of **4-(bromomethyl)-2-methoxypyridine**.[\[6\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[\[7\]](#)[\[8\]](#)
- Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[9\]](#)[\[10\]](#)
- Cap the NMR tube securely.

### $^1H$ NMR Acquisition (400 MHz Spectrometer):

- Pulse Program: Standard single-pulse (zg30).

- Number of Scans: 16-64 (depending on concentration).
- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.
- Temperature: 298 K.

<sup>13</sup>C NMR Acquisition (100 MHz Spectrometer):

- Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: -10 to 220 ppm.
- Temperature: 298 K.

## Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

- Dissolve a small amount (2-5 mg) of **4-(bromomethyl)-2-methoxypyridine** in a few drops of a volatile solvent like dichloromethane or acetone.
- Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- Mount the plate in the sample holder of the FTIR spectrometer.

Data Acquisition:

- Mode: Transmittance.
- Spectral Range: 4000-400 cm<sup>-1</sup>.

- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

- Prepare a dilute solution of **4-(bromomethyl)-2-methoxypyridine** (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

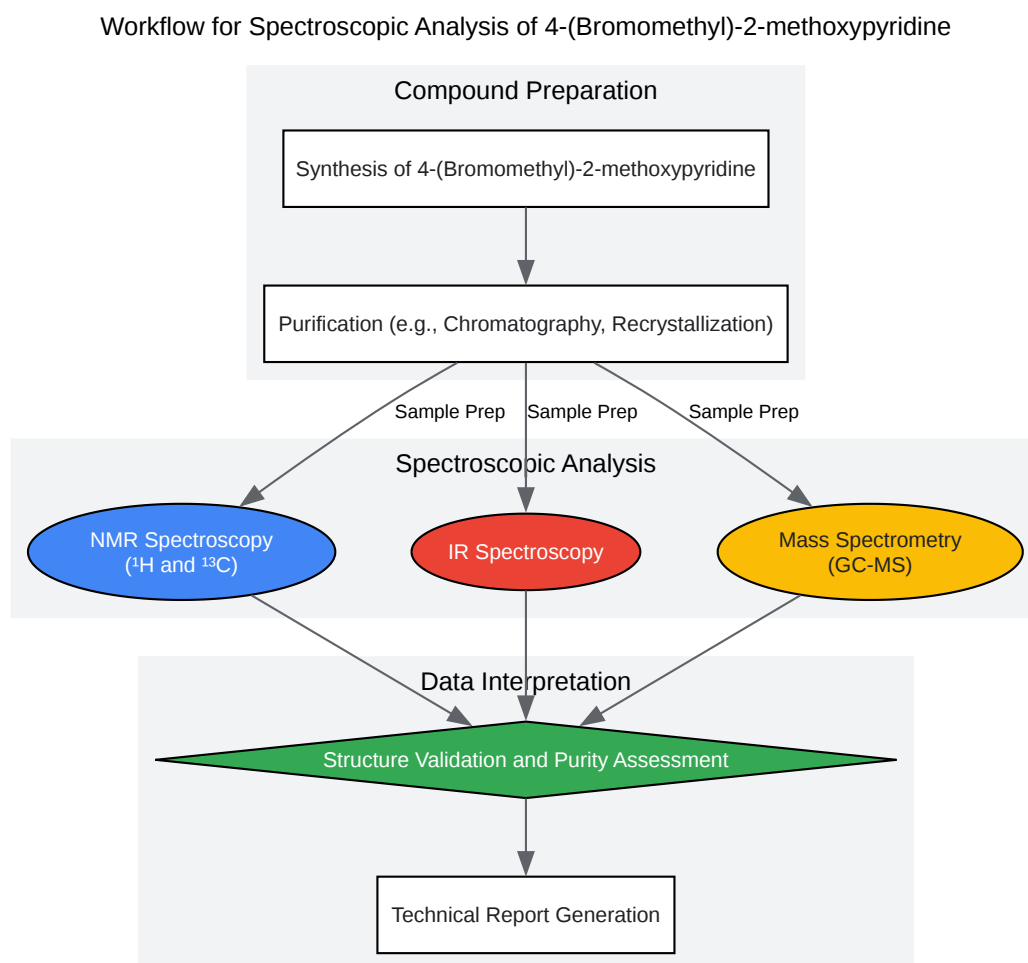
GC-MS Parameters:

- Injection Volume: 1  $\mu\text{L}$ .
- Inlet Temperature: 250  $^{\circ}\text{C}$ .
- GC Column: A standard non-polar column (e.g., HP-5MS).
- Oven Program: Start at 50  $^{\circ}\text{C}$ , hold for 1 minute, then ramp to 280  $^{\circ}\text{C}$  at a rate of 10-20  $^{\circ}\text{C}/\text{min}$ .
- Ionization Mode: Electron Ionization (EI).[\[11\]](#)
- Electron Energy: 70 eV.[\[11\]](#)
- Mass Range:  $m/z$  40-400.
- Source Temperature: 230  $^{\circ}\text{C}$ .

## Visualizations

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like **4-(bromomethyl)-2-methoxypyridine**.

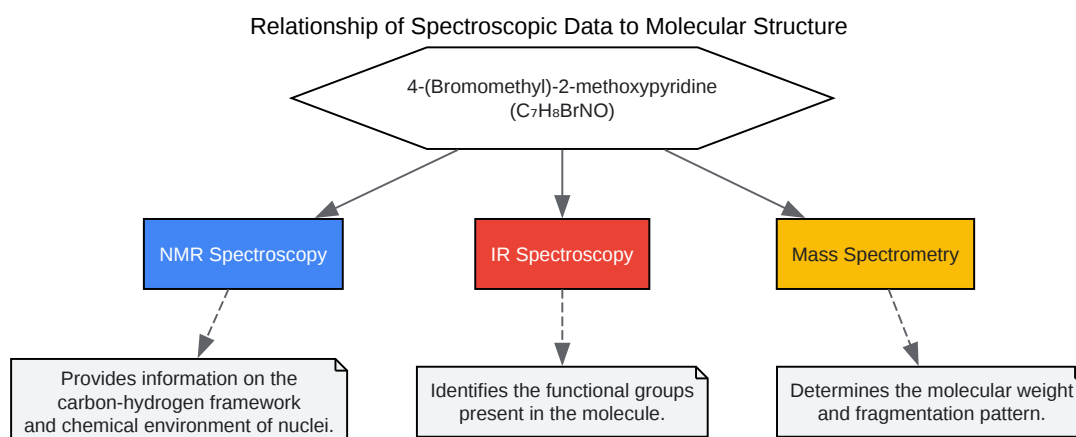


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Caption: A flowchart outlining the key stages from synthesis to spectroscopic analysis and data reporting.

## Logical Relationship of Spectroscopic Data

This diagram shows the relationship between the different spectroscopic techniques and the structural information they provide for **4-(bromomethyl)-2-methoxypyridine**.



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Caption: A diagram illustrating how different spectroscopic techniques probe various aspects of the molecular structure.

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## References

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